Pixantrone dimaleate

Catalog No.
S548637
CAS No.
144675-97-8
M.F
C21H23N5O6
M. Wt
441.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pixantrone dimaleate

CAS Number

144675-97-8

Product Name

Pixantrone dimaleate

IUPAC Name

6,9-bis(2-aminoethylamino)benzo[g]isoquinoline-5,10-dione;(Z)-but-2-enedioic acid

Molecular Formula

C21H23N5O6

Molecular Weight

441.4 g/mol

InChI

InChI=1S/C17H19N5O2.C4H4O4/c18-4-7-21-12-1-2-13(22-8-5-19)15-14(12)16(23)10-3-6-20-9-11(10)17(15)24;5-3(6)1-2-4(7)8/h1-3,6,9,21-22H,4-5,7-8,18-19H2;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

GORZTPPEWDXGBU-BTJKTKAUSA-N

SMILES

C1=CC(=C2C(=C1NCCN)C(=O)C3=C(C2=O)C=NC=C3)NCCN.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Solubility

Soluble in DMSO and water

Synonyms

5,8-bis((2-aminoethyl)amino)-2-aza-anthracene-9,10-dione, 5,8-bis(2-aminoethylamino)-2-azaanthracene-9,10-dione, 6,9-AEA-BIQDO, 6,9-bis((2-aminoethyl)amino)benzo(g)isoquinoline-5,10-dione, BBR 2778, BBR-2778, BBR2778, pixantrone

Canonical SMILES

C1=CC(=C2C(=C1NCCN)C(=O)C3=C(C2=O)C=NC=C3)NCCN.C(=CC(=O)O)C(=O)O

Isomeric SMILES

C1=CC(=C2C(=C1NCCN)C(=O)C3=C(C2=O)C=NC=C3)NCCN.C(=C\C(=O)O)\C(=O)O

Description

The exact mass of the compound Pixantrone dimaleate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO and water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Isoquinolines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Antineoplastic agents -> Human pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.
  • Mechanism of action

    Researchers are continuing to study the exact mechanisms by which pixantrone dimaleate kills cancer cells. It's believed to work through multiple pathways, including DNA damage and disruption of DNA replication [].

  • Drug resistance

    Overcoming drug resistance is a major challenge in cancer treatment. Pixantrone dimaleate has shown activity against cancer cells resistant to other therapies, making it a potential candidate for treating advanced or relapsed cancers [].

  • Combination therapies

    Researchers are investigating the effectiveness of combining pixantrone dimaleate with other chemotherapy drugs or radiotherapy to improve treatment outcomes [].

  • Preclinical studies

    Pixantrone dimaleate is being evaluated in preclinical studies for its potential effectiveness against various cancers, including melanoma, pancreatic cancer, and acute myeloid leukemia [, , ].

Pixantrone dimaleate is a synthetic aza-anthracenedione compound, which serves as an experimental antineoplastic agent primarily used in the treatment of aggressive non-Hodgkin lymphoma. It is structurally similar to anthracyclines, such as mitoxantrone, but is designed to exhibit reduced cardiotoxicity. Pixantrone acts as a DNA intercalator and inhibits topoisomerase II, leading to the induction of DNA double-strand breaks and ultimately promoting apoptosis in cancer cells. Its unique structural features include a nitrogen heteroatom that enhances its interaction with DNA and topoisomerase II, distinguishing it from traditional anthracyclines that are associated with significant cardiac side effects .

Pixantrone dimaleate works through two primary mechanisms to kill cancer cells:

  • DNA Intercalation: The planar structure of Pixantrone allows it to insert itself between DNA base pairs, disrupting DNA replication and transcription [].
  • Topoisomerase II Inhibition: Pixantrone binds to the enzyme topoisomerase II, which is essential for DNA unwinding during cell division. This binding prevents topoisomerase II from resealing DNA breaks, leading to further DNA damage and cell death [].

Pixantrone dimaleate can cause severe side effects, including:

  • Bone marrow suppression leading to low blood cell counts.
  • Nausea, vomiting, and diarrhea.
  • Increased risk of infections due to reduced white blood cells.
  • Cardiotoxicity, although potentially less severe compared to mitoxantrone [].
Primarily due to its ability to intercalate into DNA. The compound acts as a poison for topoisomerase II by stabilizing transient protein-DNA complexes, resulting in double-stranded DNA breaks. This mechanism is crucial for its anticancer activity. Additionally, pixantrone can form adducts with DNA upon activation by formaldehyde, which can be generated from hydrogen peroxide in biological systems. This reaction may enhance DNA damage and disrupt replication and transcription processes .

The biological activity of pixantrone dimaleate is characterized by its potent cytotoxic effects against tumor cells, particularly in non-Hodgkin lymphoma. It has demonstrated efficacy in clinical trials, showing a higher complete response rate compared to other chemotherapeutic agents. The compound's mechanism involves intercalation into DNA and inhibition of topoisomerase II activity, which collectively leads to increased apoptosis in cancer cells. Notably, pixantrone's reduced formation of reactive oxygen species contributes to its lower cardiotoxicity compared to conventional anthracyclines .

Pixantrone dimaleate is primarily investigated for its application as a second-line treatment for relapsed or refractory aggressive non-Hodgkin lymphoma. It is administered intravenously and has been evaluated in various clinical trials, including Phase III studies aimed at comparing its efficacy against standard chemotherapy regimens containing doxorubicin. The promising results indicate that pixantrone may serve as a viable alternative for patients who have experienced cardiotoxicity from previous treatments .

Interaction studies involving pixantrone reveal its complex formation with various metal ions, such as copper(II), although these interactions are not believed to be pharmacologically significant due to tightly regulated levels of free copper in biological systems. The drug's interaction with topoisomerase II is crucial for its mechanism of action, as it stabilizes the enzyme-DNA complex during the catalytic cycle, leading to increased cytotoxicity against cancer cells .

Pixantrone dimaleate shares structural similarities with several other compounds used in cancer therapy. Below is a comparison highlighting its uniqueness:

Compound NameStructure SimilarityMechanism of ActionCardiotoxicity LevelClinical Application
MitoxantroneYesTopoisomerase II inhibitorModerateVarious cancers
DoxorubicinYesTopoisomerase II inhibitorHighMultiple cancers
AmetantroneYesTopoisomerase II inhibitorModerateVarious cancers
EpirubicinYesTopoisomerase II inhibitorModerateBreast cancer
Pixantrone dimaleateYesTopoisomerase II inhibitorLowAggressive non-Hodgkin lymphoma

Pixantrone dimaleate stands out due to its significantly lower cardiotoxicity profile while retaining effective anticancer properties, making it a promising candidate for patients who have previously suffered from cardiac complications related to chemotherapy .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

6

Exact Mass

441.16483347 g/mol

Monoisotopic Mass

441.16483347 g/mol

Heavy Atom Count

32

Appearance

Brown to black solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

P0R64C4CR9

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H370 (100%): Causes damage to organs [Danger Specific target organ toxicity, single exposure]

Drug Indication

Pixuvri is indicated as monotherapy for the treatment of adult patients with multiply relapsed or refractory aggressive non-Hodgkin B-cell lymphomas (NHL). The benefit of pixantrone treatment has not been established in patients when used as fifth-line or greater chemotherapy in patients who are refractory to last therapy.
Treatment of non-Hodgkin lymphoma

Pharmacology

Pixantrone Dimaleate is the dimaleate salt of a synthetic, noncardiotoxic aza-anthracenedione analogue with potential antineoplastic activity. Pixantrone intercalates into DNA and induces topoisomerase II-mediated DNA strand crosslinks, resulting in inhibition of DNA replication and tumor cell cytotoxicity.

MeSH Pharmacological Classification

Topoisomerase II Inhibitors

ATC Code

L01DB11

Mechanism of Action

Pixantrone is an aza-anthracenedione which acts as a DNA intercalator. By intercalating between DNA, with modest affinity, it stimulates DNA cleavage by topoisomerase II. (Pixantrone acts as a poison to topoisomerase II by stabilizing protein-DNA complexes which are usually transient, giving rise to double stranded DNA breaks.) However, pixantrone is believed to have additional mechanisms of action as its potency does not correlate to the degree of double stranded DNA breaks observed. It has been postulated that this second mechanism may be pixantrone-DNA adduct formation. [1] It is important to note that the formation of a pixtantrone-DNA adduct requires pixantrone activation by formaldehyde. Formadehyde may be generated in vitro by hydrogen peroxide, and is derived by various sources in biological systems. It is present in low levels as a result of normal metabolism, and may be present in elevated levels in some haematolgical malignancies. [1] The formation of pixantrone-DNA adducts is thus feasible, and it is believed that a long pixantrone-DNA adduct half life has the potential to maximize DNA damage. It may do so by enhancing the disruption of DNA replication and transcription, and potentially by encourage apoptosis. [1] In explanation of pixantrones lack of cardiotoxicity, it has been elucidated that pixantrone is structurally similar to mitoxantrone; however, instead of a 5,8-dihydroxyphenyl ring (thought to be responsible for cardiotoxicity) it has a nitrogen heteroatom. This nitrogen heteroatom helps to create additional hydrogen bonding sites amd increases pixantrone interaction with DNA and topoisomerase II. [2] Pixantrone's lack of a hydroquinone is believed to render it resistant to one electron reduction. In contrast, doxorubicin - which contains a hydroquinone - experiences one electron redox cycling and ROS formation via NADH dehydrogenase. [3] Pixantrone also does not bind iron, and thus does not produce ROS by redox cycling between oxidative states of iron, as other anthracyclines do. [2] The first line agent doxorubicin is cardiotoxic, in part, due to its ability to redox activate the superoxide anion and hydrogen peroxide, and form a long-lived secondary alcohol metabolite: doxorubicinol. [3] Clearance of doxorubicin from myocardial tissue is incomplete, and it can be found months or years after the last administration. [3] In doxorubicin treated ex vivo cardiac strips, pixantrone formed an N-dealkylated product that inhibited metabolism of residual doxorubicin into doxorubicinol. Additionally, in ex vivo human myocardial strips (doxorubicin naive, and doxorubicin pretreated) pixantrone showed high cardiac uptake without formation of superoxide anion or hydrogen peroxide. Pixantrones lack of cardiotoxicity is thus attributed to its redox inactivity and inhibition of doxorubicinol formation. [3]

KEGG Target based Classification of Drugs

Enzymes
Isomerases (EC5)
DNA topoisomerase [EC:5.99.1.-]
TOP2 [HSA:7153 7155] [KO:K03164]

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Absorption Distribution and Excretion

Intravenous administration results in a rapid distribution followed by a slow elimination. [2] In ex vivo myocardial strips, pixantrone is taken up to a higher degree than mitoxantrone. In myocardial strips which are doxorubicin naive pixantrone displays higher uptake than in DOX-loaded myocardial strips. DOX clearance causes membrane effects which may be responsible for this observation. DOX clearance involves rapid passive diffusion through one side of the membrane followed by "flip flop" reorientation of the lipid bilayer. This disorganization of lipids is believed to impair membrane penetration by pixantrone. [3]
Fecally and renally excreted. Urinary elimination of unchanged drug is less than 10%. [2]
9.7-29.7 L/kg. [2]
Plasma clearance is 0.75 - 1.31 L/h/kg. [2]

Metabolism Metabolites

Pixantrone does not form secondary alcohol metabolites. [2] Pixantrone hydrolyzes extensively to CT-45886 which is believed to inhibit doxol formation by displacing DOX from the active site of reductases. CT4889 and CT-45890 are also formed.[3]

Wikipedia

Pixantrone

Biological Half Life

Half life ranges from 14.7 to 31.9 hours.

Use Classification

Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans

Dates

Modify: 2023-08-15
1: Landells LJ, Prescott C, Hay N, Sutcliffe F, Stevens A. NICE guidance on pixantrone monotherapy for multiply relapsed or refractory aggressive non-Hodgkin lymphoma. Lancet Oncol. 2014 Apr;15(4):381-2. PubMed PMID: 24818252.
2: She Z, Zhang T, Wang X, Li X, Song Y, Cheng X, Huang Z, Deng Y. The anticancer efficacy of pixantrone-loaded liposomes decorated with sialic acid-octadecylamine conjugate. Biomaterials. 2014 Jun;35(19):5216-25. doi: 10.1016/j.biomaterials.2014.03.022. Epub 2014 Apr 2. PubMed PMID: 24703714.
3: Longo M, Torre PD, Allievi C, Morisetti A, Al-Fayoumi S, Singer JW. Tolerability and toxicological profile of pixantrone (Pixuvri(®)) in juvenile mice. Comparative study with doxorubicin. Reprod Toxicol. 2014 Mar 3;46C:20-30. doi: 10.1016/j.reprotox.2014.02.006. [Epub ahead of print] PubMed PMID: 24602559.
4: Kurmasheva RT, Reynolds CP, Kang MH, Allievi C, Houghton PJ, Smith MA. Initial testing (stage 1) of the topoisomerase II inhibitor pixantrone, by the pediatric preclinical testing program. Pediatr Blood Cancer. 2014 May;61(5):922-4. doi: 10.1002/pbc.24800. Epub 2013 Oct 26. PubMed PMID: 24166988; PubMed Central PMCID: PMC3951603.
5: Herbrecht R, Cernohous P, Engert A, Le Gouill S, Macdonald D, Machida C, Myint H, Saleh A, Singer J, Wilhelm M, van der Jagt R. Comparison of pixantrone-based regimen (CPOP-R) with doxorubicin-based therapy (CHOP-R) for treatment of diffuse large B-cell lymphoma. Ann Oncol. 2013 Oct;24(10):2618-23. doi: 10.1093/annonc/mdt289. Epub 2013 Aug 14. PubMed PMID: 23946328.
6: Péan E, Flores B, Hudson I, Sjöberg J, Dunder K, Salmonson T, Gisselbrecht C, Laane E, Pignatti F. The European Medicines Agency review of pixantrone for the treatment of adult patients with multiply relapsed or refractory aggressive non-Hodgkin's B-cell lymphomas: summary of the scientific assessment of the committee for medicinal products for human use. Oncologist. 2013;18(5):625-33. doi: 10.1634/theoncologist.2013-0020. Epub 2013 Apr 24. PubMed PMID: 23615696; PubMed Central PMCID: PMC3662855.
7: Marolda R, Ruocco C, Cordiglieri C, Toscani C, Antozzi C, Mantegazza R, Baggi F. Differential targeting of immune-cells by Pixantrone in experimental myasthenia gravis. J Neuroimmunol. 2013 May 15;258(1-2):41-50. doi: 10.1016/j.jneuroim.2013.02.021. Epub 2013 Mar 21. PubMed PMID: 23523328.
8: Papadatos-Pastos D, Pettengell R. Pixantrone: merging safety with efficacy. Expert Rev Hematol. 2013 Feb;6(1):25-33. doi: 10.1586/ehm.12.61. Review. PubMed PMID: 23373776.
9: Salvatorelli E, Menna P, Paz OG, Chello M, Covino E, Singer JW, Minotti G. The novel anthracenedione, pixantrone, lacks redox activity and inhibits doxorubicinol formation in human myocardium: insight to explain the cardiac safety of pixantrone in doxorubicin-treated patients. J Pharmacol Exp Ther. 2013 Feb;344(2):467-78. doi: 10.1124/jpet.112.200568. Epub 2012 Nov 28. PubMed PMID: 23192654.

Explore Compound Types